molecular formula C24H16ClF3N4O4S B2566034 N-(4-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226430-50-7

N-(4-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2566034
CAS No.: 1226430-50-7
M. Wt: 548.92
InChI Key: RARYSQLDAQTQAD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a chlorophenyl group, a nitrophenyl group, a trifluoromethoxyphenyl group, and an imidazol-2-ylthio group.

Scientific Research Applications

Anticonvulsant Activity

Compounds with imidazole rings and specific substituents have been investigated for their anticonvulsant properties. For instance, omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have shown activity against seizures induced by maximal electroshock (MES), highlighting the potential of imidazole-containing compounds in epilepsy treatment (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antitumor Activity

Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings has demonstrated considerable antitumor activity against various cancer cell lines. This suggests that compounds with specific heterocyclic structures, including imidazoles, can be promising candidates for cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Thiazolidinone and acetidinone derivatives synthesized from compounds containing acetamide groups have been screened for antimicrobial activity against a range of microorganisms. The results indicate that these compounds could serve as a basis for developing new antimicrobial agents, suggesting the broader applicability of related compounds in addressing infectious diseases (Mistry, Desai, & Intwala, 2009).

Chemical Structure and Interactions

Studies focusing on the chemical structure and intermolecular interactions of related compounds provide insights into their potential mechanisms of action. For example, the crystal structures of certain acetamide derivatives reveal specific spatial arrangements and hydrogen bonding patterns, which could inform the design of compounds with enhanced biological activities (Boechat et al., 2011).

Future Directions

Future research could focus on further understanding the pharmacological activities of this compound and similar compounds. This could include in vitro and in vivo studies to evaluate antimicrobial and anticancer activity, as well as studies to understand the mechanism of action .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF3N4O4S/c25-16-4-6-17(7-5-16)30-22(33)14-37-23-29-13-21(15-2-1-3-19(12-15)32(34)35)31(23)18-8-10-20(11-9-18)36-24(26,27)28/h1-13H,14H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARYSQLDAQTQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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